Beta-Yohimbine, commonly referred to as yohimbine, is an indole alkaloid derived from the bark of the African tree Pausinystalia johimbe. It is well-known for its role as an alpha-2 adrenergic receptor antagonist, which has implications for a variety of physiological and psychological processes. The compound has been the subject of numerous studies due to its potential therapeutic applications ranging from the treatment of sexual dysfunction to its effects on mood and neurological disorders.
Yohimbine has been used to study its effects on the sympathetic nervous system, where it increases plasma norepinephrine levels by enhancing the rate of NE release from sympathetic nerves5. It also acts as an alpha2A/D-antagonist in the rat prefrontal cortex, suggesting its potential use in modulating prefrontal neuronal activity, which could have implications for the treatment of certain psychiatric disorders6. Moreover, yohimbine's ability to inhibit electroacupuncture-induced analgesia and the release of beta-endorphin in rats indicates its influence on pain modulation and the endogenous opioid system7.
Yohimbine has been shown to enhance sexual motivation in male rats, suggesting that alpha-adrenoceptors are significant modulators of sexual arousal and that yohimbine could be a potential treatment for libido dysfunction8.
The compound has been used to investigate its effects on drug-seeking behavior and the extinction of cocaine-conditioned place preference, highlighting its potential role in addiction therapy4. Additionally, yohimbine's interaction with serotonergic systems, as evidenced by its ability to act as a 5-HT1A agonist in higher doses, further underscores its complex pharmacological profile and its potential utility in behavioral studies9.
The synthesis of beta-Yohimbine has been explored through various methods. A notable approach involves the enantioselective synthesis of yohimbine alkaloids, where key transformations include N-heterocyclic carbene-catalyzed dimerization and amidation reactions. These methods allow for the construction of complex molecular architectures with high stereochemical control. For example, a recent study detailed a synthesis involving a β-ketoester precursor that undergoes diastereoselective reduction to yield beta-Yohimbine .
Key parameters in the synthesis include:
Beta-Yohimbine's molecular structure can be characterized by its complex ring system, which includes multiple stereocenters. The compound features a tetracyclic structure typical of yohimbine alkaloids, with a molecular formula of . The stereochemistry is crucial for its biological activity; specific configurations at various carbon centers influence receptor binding and pharmacological effects.
Crystallographic studies have confirmed the three-dimensional arrangement of atoms within beta-Yohimbine, revealing insights into its conformational flexibility and interactions with biological targets .
Beta-Yohimbine participates in various chemical reactions typical of indole alkaloids. These include:
These reactions are influenced by factors such as solvent choice, temperature, and catalyst presence, which can dramatically affect product distribution and yield .
Beta-Yohimbine primarily acts as an antagonist at alpha-2 adrenergic receptors. This antagonism leads to increased norepinephrine release, which can enhance sympathetic nervous system activity. The mechanism involves competitive inhibition at these receptors, resulting in physiological effects such as increased heart rate and blood pressure.
Research indicates that beta-Yohimbine may also influence other neurotransmitter systems, potentially affecting dopamine pathways and contributing to its psychoactive properties. Its pharmacodynamics are complex and depend on dosage and individual physiological conditions .
Beta-Yohimbine has been investigated for various scientific applications:
β-Yohimbine (Synonyms: Amsonin, Amsonine, NSC 93133; CAS 549-84-8) is a stereoisomer of the indole alkaloid yohimbine, isolated from botanical sources such as Aspidosperma ulei, Pausinystalia yohimbe, and Rauvolfia serpentina [7] [9]. Its molecular formula is C₂₁H₂₆N₂O₃, with a molecular weight of 354.44 g/mol. The core structure comprises a pentacyclic yohimban ring system (17α-hydroxyyohimban-16α-carboxylic acid methyl ester) featuring five rings (A-E) and five chiral centers (C3, C15, C16, C17, C20) [2] [9].
β-Yohimbine (rauwolscine, isoyohimbine) is distinguished from α-yohimbine by its stereochemistry at C3 and C16:
Table 1: Stereochemical Differentiation of β-Yohimbine and α-Yohimbine
Chiral Center | β-Yohimbine | α-Yohimbine |
---|---|---|
C3 | α-H (equatorial) | β-H (axial) |
C16 | α-COOCH₃ | α-COOCH₃ |
C17 | α-OH | α-OH |
C20 | β-H | β-H |
D/E Ring Junction | trans | cis |
This stereochemical divergence results in distinct receptor-binding profiles. β-Yohimbine exhibits higher affinity for α₂-adrenergic receptors (Ki ≈ 1.05–1.19 nM) compared to α-yohimbine, which shows moderate activity at serotonin and dopamine receptors [5] [8].
The yohimban skeleton classifies into four subfamilies based on stereochemical arrangements:
Table 2: Chiral Centers Governing Yohimbine Subfamilies
Subfamily | C3 | C20 | C16 | C17 | Representative Alkaloid |
---|---|---|---|---|---|
Normal | β-H | α-H | α-COOCH₃ | α-OH | α-Yohimbine |
Allo | α-H | α-H | α-COOCH₃ | α-OH | β-Yohimbine |
Pseudo | β-H | β-H | β-COOCH₃ | β-OH | Pseudoyohimbine |
Epiallo | α-H | β-H | α-COOCH₃ | α-OH | Reserpine |
The C3 stereochemistry dictates the biological activity: β-Yohimbine’s α-H orientation enhances its α₂-adrenergic antagonism, while α-yohimbine’s β-H configuration favors serotonin receptor interactions [6] [9].
β-Yohimbine is a weakly basic compound with a pKa of 6.0–7.5, reflecting the protonation equilibrium of its indole nitrogen [2] [9]. Key properties include:
Total synthesis of β-Yohimbine requires precise control of its five chiral centers. Two primary strategies dominate:
Notably, Miller’s enantioselective kinetic resolution uses an achiral pyrone dimer (7) as a secologanin surrogate. Enantioselective Pictet-Spengler cyclization with tryptamine (5a) catalyzed by chiral phosphoric acid (CPA) yields epiallo intermediate 8a (70% yield, 95% ee), which is converted to β-Yohimbine via stereochemical inversion [3].
Innovative tandem reactions streamline β-Yohimbine synthesis:
Recent Advances:
These catalytic methods demonstrate the synthetic evolution toward step-efficient (≤10 steps), atom-economic routes enabling biomedical exploration of stereochemically diverse yohimbines [3] [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7